5-amino-2-benzoylisoxazol-3(2H)-one
Description
5-Amino-2-benzoylisoxazol-3(2H)-one (CAS: 1158749-93-9) is a heterocyclic compound featuring an isoxazolone core substituted with a benzoyl group at position 2 and an amino group at position 5.
The compound’s isoxazolone scaffold is known for its bioactivity in medicinal chemistry, often serving as a building block for antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.
Properties
IUPAC Name |
5-amino-2-benzoyl-1,2-oxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-8-6-9(13)12(15-8)10(14)7-4-2-1-3-5-7/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCADRXMAMKYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=O)C=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-benzoylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoyl chloride with hydroxylamine to form benzohydroxamic acid, which then undergoes cyclization with an appropriate amine to form the isoxazole ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-amino-2-benzoylisoxazol-3(2H)-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-amino-2-benzoylisoxazol-3(2H)-one is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: In materials science, the compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-amino-2-benzoylisoxazol-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Physicochemical and Functional Properties
- Solubility : The benzoyl group’s aromaticity may reduce aqueous solubility compared to the isobutyryl analog, which has an aliphatic chain capable of hydrophobic interactions.
- Reactivity : The electron-withdrawing benzoyl group could activate the isoxazolone ring for nucleophilic attacks, whereas the electron-donating isobutyryl group might stabilize the ring structure.
- Biological Activity: Isoxazolones are recognized for their bioactivity. For example, isoquinolin-1(2H)-one derivatives (structurally distinct but functionally related) exhibit antihypertensive and antitumor properties . The benzoyl substituent in the target compound may enhance binding to aromatic residues in biological targets, while the isobutyryl analog’s flexibility could improve membrane permeability.
Biological Activity
5-Amino-2-benzoylisoxazol-3(2H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an isoxazole ring substituted with an amino group and a benzoyl moiety. The structural characteristics suggest potential interactions with various biological targets, influencing its pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including those involved in inflammatory processes. For instance, it acts as a competitive inhibitor of human neutrophil elastase (HNE), which is implicated in various pathologies such as chronic obstructive pulmonary disease (COPD) and non-small cell lung cancer .
- Cell Signaling Modulation : It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for cellular responses to external stimuli .
- Antimicrobial Activity : The compound exhibits antimicrobial properties against several bacterial strains, suggesting its potential as an antibacterial agent .
Anticancer Activity
Research indicates that derivatives of this compound have shown cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that compounds with similar structures can induce apoptosis in breast cancer cells .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. Minimal inhibitory concentrations (MICs) have been determined for several derivatives, indicating significant antibacterial activity .
Neuropharmacological Effects
There is emerging evidence that this compound may influence neurotransmitter systems, potentially contributing to mood regulation and offering insights into its use in antidepressant therapies .
Case Studies and Research Findings
- Inhibition of Human Neutrophil Elastase : A study reported that this compound derivatives displayed IC50 values in the nanomolar range against HNE, highlighting their potential in treating inflammatory diseases .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity towards MCF-7 breast cancer cells, with IC50 values indicating effective growth inhibition .
- Antimicrobial Activity Profile : A comprehensive screening revealed that several derivatives showed significant antibacterial activity against Escherichia coli and Bacillus subtilis, with MIC values suggesting potential therapeutic applications in infectious diseases .
Data Tables
| Biological Activity | Target/Cell Line | IC50/MIC Values |
|---|---|---|
| HNE Inhibition | Human Neutrophil Elastase | 20–70 nM |
| Cytotoxicity | MCF-7 Breast Cancer Cells | Varies (specific values not provided) |
| Antimicrobial Activity | E. coli, B. subtilis | Specific MIC values vary by derivative |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
